molecular formula C19H23NO3 B2715293 N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide CAS No. 1286712-06-8

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide

Cat. No.: B2715293
CAS No.: 1286712-06-8
M. Wt: 313.397
InChI Key: TZATWJHROCSENU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a phenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-hydroxy-2-methyl-4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide
  • N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide
  • N-(2-hydroxy-2-methyl-4-phenylbutyl)-2,5-dimethylbenzamide

Uniqueness

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-19(22,13-12-15-6-4-3-5-7-15)14-20-18(21)16-8-10-17(23-2)11-9-16/h3-11,22H,12-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZATWJHROCSENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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